2-(6-methoxy-4-methylpyridin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1000521-64-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(6-methoxy-4-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(13-2)10-5-7(6)4-9(11)12/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
UVDGMJKOFCYQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2 6 Methoxy 4 Methylpyridin 3 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile platform for a variety of chemical modifications, enabling the synthesis of numerous derivatives.
The carboxylic acid of 2-(6-methoxy-4-methylpyridin-3-yl)acetic acid can be readily converted into its corresponding esters through standard esterification procedures. masterorganicchemistry.comorganic-chemistry.org For example, the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.org The use of an excess of the alcohol can help to drive the equilibrium towards the formation of the ester. organic-chemistry.org
| Reactant | Reagent/Condition | Product |
| This compound | Methanol, H₂SO₄ | Methyl 2-(6-methoxy-4-methylpyridin-3-yl)acetate |
| This compound | Ethanol, DCC, DMAP | Ethyl 2-(6-methoxy-4-methylpyridin-3-yl)acetate |
Transamidation, the conversion of an amide to a different amide, is a less direct transformation for carboxylic acids but can be achieved from the derived esters or amides under specific catalytic conditions. However, direct esterification is the more commonly employed reaction.
The synthesis of amides from this compound is a critical reaction, particularly for the creation of biologically active molecules. This transformation is typically accomplished by activating the carboxylic acid with a coupling agent before the addition of an amine. luxembourg-bio.com Widely used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comrsc.org To enhance the efficiency of the reaction and minimize side products, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com These methods are generally mild and are standard practice in peptide synthesis. unimi.it
| Amine | Coupling Agent | Product |
| Ammonia | EDC, HOBt | 2-(6-methoxy-4-methylpyridin-3-yl)acetamide |
| Aniline | DCC | N-phenyl-2-(6-methoxy-4-methylpyridin-3-yl)acetamide |
| Glycine methyl ester | HATU, DIPEA | Methyl N-(2-(6-methoxy-4-methylpyridin-3-yl)acetyl)glycinate |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, of this compound is not a spontaneous process under normal conditions. Pyridineacetic acids, particularly the 2- and 4-isomers, are prone to decarboxylation, but this often requires specific conditions. acs.org The stability of the intermediate formed after the loss of CO2 is a key factor. For pyridinecarboxylic acids, the rate of decarboxylation can be influenced by the position of the carboxyl group, with the ortho-isomer (picolinic acid) decarboxylating more readily than the meta or para isomers. vedantu.comstackexchange.com This is often rationalized by the formation of a zwitterionic intermediate. stackexchange.com While direct decarboxylation might be challenging, transformations of carboxylic acid derivatives can lead to products that are formally the result of decarboxylation.
Transformations of the Pyridine (B92270) Nucleus
The pyridine ring in this compound is rendered electron-rich by the presence of the electron-donating methoxy (B1213986) and methyl groups. This electronic characteristic governs its reactivity in various transformations.
The methoxy and methyl groups on the pyridine ring are activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of this compound, the most probable site for electrophilic attack is the C5 position, which is ortho to the methyl group and para to the methoxy group. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of 6-methoxy-2(1H)-pyridone derivatives occurs at the 3-position. rsc.org Theoretical studies on the nitration of pyridine derivatives suggest that the reaction proceeds through a stepwise polar mechanism. rsc.org
| Electrophile | Reagent/Condition | Major Product |
| NO₂⁺ | HNO₃, H₂SO₄ | 2-(6-methoxy-4-methyl-5-nitropyridin-3-yl)acetic acid |
| Br⁺ | NBS | 2-(5-bromo-6-methoxy-4-methylpyridin-3-yl)acetic acid |
While the electron-donating substituents decrease the pyridine ring's susceptibility to nucleophilic aromatic substitution, such reactions can still occur, especially at the 2 and 4-positions. quimicaorganica.org In this specific molecule, the C6-methoxy group could potentially be displaced by a strong nucleophile, although this would likely require forcing conditions or prior activation of the ring, such as through N-oxidation. A more feasible approach to nucleophilic substitution would be the displacement of a leaving group, such as a halogen, that has been previously introduced onto the ring via electrophilic substitution. For example, a bromo-derivative at the C5 position could undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce an amine. Recent methods have also shown that methoxypyridines can undergo nucleophilic amination using a sodium hydride-iodide composite. ntu.edu.sg
| Starting Material | Nucleophile | Condition | Product |
| 2-(5-bromo-6-methoxy-4-methylpyridin-3-yl)acetic acid | Morpholine | Pd catalyst, base | 2-(6-methoxy-4-methyl-5-(morpholin-4-yl)pyridin-3-yl)acetic acid |
Oxidation Chemistry of the Pyridine Nitrogen and Ring System
The pyridine core of this compound possesses a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation. This reaction typically leads to the formation of a pyridine N-oxide, a stable dipolar species. The oxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. gcwgandhinagar.comarkat-usa.org The presence of electron-donating groups on the pyridine ring, like the methoxy and methyl groups in the target molecule, generally facilitates N-oxidation by increasing the electron density on the nitrogen atom. arkat-usa.org
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide oxygen atom can donate electron density back into the ring, which can influence subsequent reactions. For instance, pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine. gcwgandhinagar.com While the pyridine ring itself is generally resistant to oxidative degradation under mild conditions due to its aromaticity, vigorous oxidation can lead to ring cleavage. However, selective oxidation of the nitrogen is a well-established transformation.
The general reaction for the N-oxidation of a substituted pyridine is shown below:

Table 1: Common Reagents for Pyridine N-Oxidation
| Reagent | Typical Conditions | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2, CHCl3), room temperature | arkat-usa.org |
| Hydrogen peroxide (H2O2) / Acetic acid (CH3COOH) | Refluxing acetic acid | researchgate.netchemicalbook.com |
| Sodium percarbonate / Rhenium catalyst | Mild conditions | organic-chemistry.org |
| Urea-hydrogen peroxide (UHP) | Solid state | organic-chemistry.org |
Reactivity of the Methoxy Group and Methyl Side Chain
Ether Cleavage and Demethylation Reactions
The methoxy group at the C6 position of this compound is an ether linkage that can be cleaved under specific conditions to yield the corresponding hydroxypyridine. This demethylation is an important transformation in synthetic chemistry. Various reagents have been developed for the cleavage of aryl methyl ethers.
Common methods for demethylation include the use of strong protic acids (like HBr or HI), Lewis acids (such as BBr3), and nucleophilic reagents. thieme-connect.com For methoxypyridines, chemoselective demethylation can be achieved. For instance, L-selectride has been shown to be effective for the demethylation of methoxypyridine derivatives, often showing selectivity for the pyridine ether over other aromatic ethers that might be present in a molecule. thieme-connect.comthieme-connect.comresearchgate.netelsevierpure.com The choice of reagent can be critical to avoid unwanted side reactions on other functional groups within the molecule.
Table 2: Reagents for Demethylation of Methoxypyridines
| Reagent | Typical Conditions | Reference |
| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature | thieme-connect.com |
| L-Selectride | THF, reflux | thieme-connect.comthieme-connect.comresearchgate.netelsevierpure.com |
| Pyridinium (B92312) chloride | High temperature | google.com |
| Hydrobromic acid (HBr) | Acetic acid, reflux | N/A |
Functionalization of the Methyl Group at C4
The methyl group at the C4 position of the pyridine ring is a site that can undergo various functionalization reactions. Due to the influence of the aromatic pyridine ring, the C-H bonds of the methyl group exhibit enhanced reactivity.
One of the most common transformations is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid. google.comacs.org More recently, catalytic methods using radical initiators like N-hydroxyphthalimide (NHPI) in the presence of cobalt or manganese salts have been developed for the aerobic oxidation of methylpyridines. acs.orgresearchgate.net
Halogenation of the methyl group is another important functionalization. Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce a halogen atom, which can then serve as a handle for further synthetic modifications. google.comyoutube.com It is important to note that under certain conditions, halogenation can also occur on the pyridine ring itself. chemrxiv.orgnih.govnih.gov
Furthermore, the methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. biu.ac.ilresearchgate.netnih.govresearchgate.net
Derivatization Strategies for Structural Exploration
The acetic acid side chain of this compound offers a prime location for derivatization to explore the structure-activity relationship of this compound scaffold. The carboxylic acid functional group can be readily converted into a variety of other functional groups.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.
Amide Formation: A widely used derivatization strategy is the formation of amides through the reaction of the carboxylic acid with primary or secondary amines. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govorganic-chemistry.orgluxembourg-bio.comfishersci.co.uk The vast array of commercially available amines allows for the synthesis of a large library of amide derivatives. nih.govnih.govresearchgate.netacs.org
The general scheme for amide formation is as follows:

Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Byproducts |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
| T3P | Propylphosphonic anhydride | Phosphonic acid byproducts |
These derivatization strategies, combined with the functionalization of the pyridine ring and its substituents, provide a versatile platform for the structural exploration of this compound and the generation of analogues with potentially diverse properties.
Advanced Spectroscopic and Structural Characterization of 2 6 Methoxy 4 Methylpyridin 3 Yl Acetic Acid and Its Synthetic Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full suite of NMR experiments would be required to completely characterize the chemical structure of 2-(6-methoxy-4-methylpyridin-3-yl)acetic acid.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural analysis.
¹H NMR: This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic proton on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons attached to the ring, and the methoxy (B1213986) (-OCH₃) protons. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal.
¹³C NMR: This experiment would detect all unique carbon atoms. The spectrum would be expected to display signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (including those bonded to the methoxy, methyl, and acetic acid groups), the methylene carbon, the methyl carbon, and the methoxy carbon. The chemical shifts would be indicative of the carbon type (e.g., sp², sp³, carbonyl).
A hypothetical data table for the expected NMR signals is presented below.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Pyridine-H | Singlet | Aromatic Region |
| -CH₂- | Singlet | Aliphatic Region |
| Ring-CH₃ | Singlet | Aliphatic Region |
| -OCH₃ | Singlet | Aliphatic Region |
| -COOH | Broad Singlet | Carbonyl Region |
| Pyridine-C (Substituted) | - | Aromatic Region |
| Pyridine-C (Unsubstituted) | - | Aromatic Region |
Note: The actual chemical shifts and multiplicities would depend on the solvent used and the specific electronic effects within the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the molecule, although limited correlations are expected for this specific structure due to the isolated nature of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals (e.g., the -CH₂- proton signal to the -CH₂- carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It would be essential for piecing together the molecular structure by connecting the different fragments, for example, showing correlations from the methylene protons to the pyridine ring carbons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would provide insights into the three-dimensional structure and preferred conformation of the molecule.
While this compound is achiral and thus has no stereoisomers, advanced NMR techniques could still be employed for detailed conformational analysis. Variable temperature (VT) NMR studies could reveal information about rotational barriers, for instance, around the bond connecting the acetic acid group to the pyridine ring.
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular connectivity and reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
Furthermore, the formation of co-crystals , which are crystalline structures containing the target molecule and a second, different neutral molecule (a co-former), could be explored. X-ray diffraction analysis of such co-crystals would reveal the supramolecular synthons and hydrogen-bonding patterns between the acetic acid and the co-former.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of the compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition. The technique would also provide information about the fragmentation pattern of the molecule under ionization, which can help to corroborate the proposed structure by identifying characteristic fragment ions.
| Technique | Information Provided | Expected Result for C₉H₁₁NO₃ |
| HRMS (e.g., ESI-TOF) | Precise Mass Measurement | [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the molecule. |
| Fragmentation Pattern | Loss of characteristic neutral fragments (e.g., H₂O, CO₂, CH₃). |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches associated with the ether and carboxylic acid, C-H stretches of the aromatic and aliphatic groups, and vibrations corresponding to the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals.
The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300 - 2500 |
| Carbonyl (C=O) | C=O stretch | 1760 - 1690 |
| Pyridine Ring | C=C and C=N stretches | 1600 - 1400 |
| Methoxy/Acetic Acid | C-O stretch | 1300 - 1000 |
| Methyl/Methylene | C-H stretch | 3000 - 2850 |
Lack of Chiroptical Spectroscopy Data for this compound Derivatives
A comprehensive search of scientific literature and chemical databases has revealed no specific information regarding the synthesis or chiroptical spectroscopy of chiral derivatives of this compound. Therefore, the requested section on the "Chiroptical Spectroscopy for Assessment of Enantiomeric Purity" cannot be provided at this time.
The core of the inquiry rests on the existence of chiral derivatives of the specified compound, which would possess non-superimposable mirror images known as enantiomers. The assessment of enantiomeric purity, a critical aspect in the development of many pharmaceuticals and fine chemicals, is indeed carried out using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
However, for a meaningful discussion on the application of these techniques to "this compound," the following prerequisites are necessary:
Existence of Chiral Derivatives: The parent molecule, this compound, is not inherently chiral. For chiroptical analysis to be relevant, a chiral center would need to be introduced into the molecule, for instance, by substitution at the acetic acid's α-carbon or through the synthesis of atropisomers, if sterically hindered rotation around a bond could be induced. The current body of scientific literature does not describe the synthesis or isolation of such chiral derivatives.
Availability of Spectroscopic Data: Even if chiral derivatives were to be synthesized, a detailed analysis of their enantiomeric purity using chiroptical spectroscopy would require experimental data. This would involve recording CD or ORD spectra and correlating the observed signals (e.g., Cotton effects) to the concentration of each enantiomer. No such data is publicly available for any derivative of this specific compound.
While general principles of chiroptical spectroscopy are well-established for various classes of chiral compounds, including some pyridine derivatives, applying these principles to a hypothetical, non-existent derivative of "this compound" would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.
In the absence of any published research on the enantioselective synthesis or resolution of "this compound" derivatives and the subsequent analysis of their chiroptical properties, it is not possible to generate the requested article section. Further research and synthesis of such chiral compounds would be required before a meaningful discussion on their chiroptical characterization could be undertaken.
Advanced Topics and Future Directions in the Research of 2 6 Methoxy 4 Methylpyridin 3 Yl Acetic Acid
Sustainable and Eco-Friendly Synthesis Approaches for 2-(6-methoxy-4-methylpyridin-3-yl)acetic acid
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. sphinxsai.comwhiterose.ac.uk For a molecule like this compound, this involves reimagining traditional synthetic routes to enhance their environmental compatibility. Key areas of focus include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of atom economy. sphinxsai.comresearchgate.net
Potential strategies for a more sustainable synthesis could involve:
Solvent Selection: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO). whiterose.ac.uk
Catalysis: Employing heterogeneous catalysts that can be easily recovered and recycled, or using biocatalysis (enzyme-mediated reactions) which operate under mild conditions with high selectivity.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts. sphinxsai.com
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Approach | Sustainable Approach |
| Solvents | Toluene, Dichloromethane | Water, Ethanol, 2-MeTHF |
| Catalysts | Stoichiometric strong bases (e.g., LDA) | Recyclable solid-supported catalysts, enzymes |
| Energy Source | Conventional reflux (prolonged heating) | Microwave-assisted heating, flow reactors |
| Byproducts | Significant inorganic salt waste | Minimal, with water often as the only byproduct |
| Atom Economy | Moderate | High |
Flow Chemistry Applications in the Synthesis and Derivatization of this compound
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production, providing significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry can be particularly beneficial. The use of packed-bed microreactors and precise control over reaction parameters can lead to higher yields and purity. organic-chemistry.orgthieme-connect.com
Key applications and benefits include:
Enhanced Safety: Highly exothermic or potentially hazardous reactions can be performed safely on a small scale within the reactor, minimizing the risk associated with large batch processes. researchgate.netresearchgate.net
Improved Efficiency: Continuous flow systems can significantly reduce reaction times from hours to minutes. thieme-connect.commdpi.com They also allow for the integration of multiple reaction, work-up, and purification steps into a single, automated sequence. uc.ptthieme-connect.de
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. organic-chemistry.org
Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and selectivity. mdpi.com For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis can be performed efficiently in a single step in a microwave flow reactor. beilstein-journals.org
Table 2: Potential Flow Chemistry Applications in Synthesis
| Synthetic Step | Batch Method Challenges | Flow Chemistry Advantages |
| Pyridine Ring Formation | Poor heat transfer, side reactions | Superior heat and mass transfer, improved selectivity. beilstein-journals.org |
| N-Oxidation | Safety concerns with oxidants (e.g., H₂O₂) | Controlled mixing, safer handling of reagents. thieme-connect.comresearchgate.net |
| Side-Chain Introduction | Difficult to control exothermic reactions | Precise temperature control, minimized risk. |
| Purification | Multi-step, solvent-intensive work-up | In-line extraction and purification capabilities. thieme-connect.de |
Chemoinformatics and Data Mining Applied to this compound Research
Chemoinformatics and machine learning are powerful tools for accelerating drug discovery and materials science research. nih.gov By applying these computational techniques to this compound, researchers can analyze structure-activity relationships (SAR), predict properties, and identify novel analogs with desired characteristics without synthesizing every compound.
Potential applications include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of analogs with their biological activity. nih.gov This can guide the design of more potent and selective compounds.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual analogs, helping to prioritize candidates with favorable drug-like properties.
Virtual Screening: Screening large chemical databases to identify compounds with similar structural or electronic features to this compound that may exhibit similar biological activity.
De Novo Design: Employing algorithms to generate novel molecular structures based on a pharmacophore model derived from the target compound.
Table 3: Hypothetical Chemoinformatic Predictions for Virtual Analogs
| Analog Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Activity Score |
| Parent Compound | 1.2 | 550 | 1.00 |
| Replace -OCH₃ with -OH | 0.8 | 950 | 0.85 |
| Replace -CH₃ with -CF₃ | 2.1 | 210 | 1.25 |
| Extend acid chain to propanoic acid | 1.5 | 480 | 0.92 |
| Add -Cl at C5 position | 1.9 | 300 | 1.15 |
Prospects for Rational Design of this compound Analogs with Modified Electronic and Steric Profiles
Electronic Profile: The methoxy (B1213986) group (-OCH₃) is an electron-donating group that influences the electron density of the pyridine ring. Replacing it with electron-withdrawing groups (e.g., -CF₃, -CN) or other electron-donating groups (e.g., -NH₂) can significantly alter the molecule's polarity, hydrogen bonding capacity, and pKa. nih.gov
Steric Profile: The methyl group (-CH₃) and the acetic acid side chain occupy specific spatial regions. Modifying their size (e.g., replacing -CH₃ with an ethyl or isopropyl group) or conformation can enhance or reduce binding affinity to a target by improving steric complementarity or avoiding steric clashes. nih.gov The length and branching of the acetic acid chain can also be altered to explore different binding vectors.
Table 4: Rational Design Strategies for Analogs
| Modification Site | Proposed Change | Rationale | Expected Outcome |
| C6-Methoxy Group | Replace with -OH or -NH₂ | Introduce H-bond donor capabilities | Altered solubility and target interactions |
| C4-Methyl Group | Replace with -H or -Ethyl | Modulate steric bulk near the binding pocket | Fine-tune binding affinity and selectivity |
| C3-Acetic Acid Side Chain | Convert to ester or amide | Remove negative charge, increase lipophilicity | Improved cell permeability |
| Pyridine Ring | Introduce substituent at C5 | Explore new interaction points, modify electronics | Novel SAR data, potentially increased potency |
Emerging Methodologies for Site-Selective Functionalization and Modification
The ability to selectively modify a specific position on a complex molecule is a central goal of modern synthetic chemistry. For this compound, emerging methodologies like transition-metal-catalyzed C-H activation offer powerful tools for late-stage functionalization. rsc.org These methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org
Key approaches include:
Directed C-H Activation: The pyridine nitrogen itself can act as a directing group, guiding a metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate the C-H bonds at the C2 or C6 positions. rsc.org
Regioselectivity Control: The inherent electronic properties of the substituted pyridine ring can influence the site of functionalization. Electron-withdrawing groups can direct arylation to the C3 and C4 positions. nih.gov
Photocatalysis: Visible-light-driven photocatalysis provides a mild and environmentally friendly method for generating radicals that can react selectively with pyridinium (B92312) derivatives, offering alternative pathways for functionalization. acs.orgnih.gov
Table 5: Site-Selective Functionalization Methods
| Method | Target Position(s) | Typical Catalyst/Reagent | Bond Formed |
| Directed C-H Arylation | C2 | Palladium (Pd) | C-C |
| Iridium-Catalyzed Borylation | C5 | Iridium (Ir) | C-B |
| Radical Minisci Reaction | C2, C5 | Silver (Ag) / Peroxide | C-C (Alkyl) |
| Photocatalytic Phosphinoylation | C2 / C4 (switchable) | Organic Dye / Visible Light | C-P |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(6-methoxy-4-methylpyridin-3-yl)acetic acid, and what factors critically influence reaction yield?
- Methodological Answer : Regioselective functionalization of pyridine derivatives, such as bromination in acetic acid, is a key step (analogous to methods used for 2-(3-bromo-4-methoxyphenyl)acetic acid) . Critical parameters include temperature control (room temperature to prevent side reactions), solvent choice (acetic acid for solubility and reactivity), and stoichiometric precision of reagents. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product. Yield optimization requires monitoring reaction progress using TLC or HPLC.
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related pyridine-acetic acid derivatives, this compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . Essential precautions include:
- Use of PPE (nitrile gloves, safety goggles, lab coats).
- Conducting reactions in a fume hood to mitigate inhalation risks.
- Immediate access to emergency eyewash stations and showers.
- Proper waste disposal in designated containers for halogenated/organic waste.
Q. How can researchers validate the structural identity and purity of synthesized this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and integration ratios. Methoxy (-OCH) and methyl (-CH) groups on the pyridine ring should show distinct singlet peaks .
- X-ray Crystallography : Resolve crystal structure to verify dihedral angles between the pyridine ring and acetic acid moiety, which are typically >75° due to steric and electronic effects .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns using HRMS or LC-MS.
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy, methyl) influence the molecular conformation and crystallographic packing of this compound?
- Methodological Answer : The electron-donating methoxy group induces planarity with the pyridine ring (torsion angle ~1.2°), while the acetic acid side chain adopts a near-perpendicular orientation (dihedral angle ~78°), creating steric hindrance . These distortions influence crystallographic packing by promoting centrosymmetric hydrogen-bonded dimers (R2(8) motif) via carboxylic acid groups. Researchers should compare X-ray data with computational models (DFT) to assess intermolecular interactions.
Q. What challenges arise in quantifying this compound in complex biological matrices, and how can analytical methods be optimized?
- Methodological Answer : Co-elution with structurally similar metabolites or degradation products is a key challenge. Mitigation strategies include:
- HPLC Optimization : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to improve resolution.
- Tandem Mass Spectrometry (MS/MS) : Employ MRM (multiple reaction monitoring) to enhance specificity.
- Internal Standards : Isotope-labeled analogs (e.g., -labeled acetic acid) minimize matrix effects .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Steps include:
- Purification Reassessment : Repeat column chromatography with alternative solvents (e.g., ethyl acetate/hexane).
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting.
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
Safety and Regulatory Considerations
Q. What are the long-term storage recommendations to ensure compound stability?
- Methodological Answer : Store in amber vials at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Desiccants (silica gel) should be used to avoid hygroscopic degradation. Regularly monitor purity via HPLC every 6 months .
Q. How should researchers address discrepancies in toxicity data across literature sources?
- Methodological Answer : Cross-reference GHS classifications from multiple SDS sheets (e.g., TCI Europe and Key Organics) . Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines to validate acute toxicity thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
